2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions using benzyl halides and thiol derivatives.
Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to cell death.
Anticancer Activity: It may inhibit specific enzymes and signaling pathways involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-5-methyl-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
- (2S)-5-(benzylsulfanyl)-2-isopropyl-1-pentanol
Uniqueness
2-(benzylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of a benzylsulfanyl group and a thiadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications.
Properties
Molecular Formula |
C14H17N3OS2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H17N3OS2/c1-10(2)13-16-17-14(20-13)15-12(18)9-19-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17,18) |
InChI Key |
HTNJMWPJUUVSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.